Thomsen-friedenreich antigen

Beschreibung

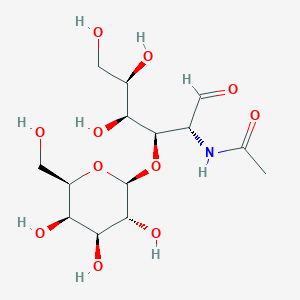

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(2R,3R,4S,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-5(19)15-6(2-16)13(9(21)7(20)3-17)26-14-12(24)11(23)10(22)8(4-18)25-14/h2,6-14,17-18,20-24H,3-4H2,1H3,(H,15,19)/t6-,7+,8+,9-,10-,11-,12+,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQYVCMYGCHVMR-AAZUGDAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956926 | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-90-3 | |

| Record name | Thomsen-friedenreich antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-3-O-hexopyranosyl-2-[(1-hydroxyethylidene)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Aberrant Expression of Thomsen Friedenreich Antigen

Biosynthesis Pathway of Thomsen-Friedenreich Antigen

The synthesis of the TF antigen is an integral part of the O-linked glycosylation process, a common post-translational modification of proteins. frontiersin.orgmdpi.com This pathway involves a stepwise addition of monosaccharides to the hydroxyl group of serine or threonine residues on a protein backbone. frontiersin.org

Role as Core 1 Structure in O-Linked Glycosylation

The this compound serves as the fundamental Core 1 structure in the biosynthesis of mucin-type O-glycans. wikipedia.orgplos.orgfrontiersin.orgmdpi.com In healthy cells, this Core 1 structure is typically not the final product. Instead, it acts as a precursor for the synthesis of more complex and elongated carbohydrate chains. um.esmdpi.comum.es These extensions can involve the addition of various other sugar residues, leading to the formation of branched and intricate glycan structures. frontiersin.orgmdpi.com In many normal tissues, the TF antigen is therefore considered a cryptic structure, as it is concealed by these subsequent glycosylation steps. um.esresearchgate.net

Enzymatic Formation from Precursor Structures (e.g., Tn Antigen)

The immediate precursor to the TF antigen is the Tn antigen (GalNAcα1-Ser/Thr). frontiersin.orgoup.comfrontiersin.org The formation of the TF antigen occurs through the enzymatic transfer of a galactose (Gal) molecule from a donor substrate, UDP-galactose, to the Tn antigen. frontiersin.orgoup.comfrontiersin.org This reaction establishes the characteristic β1-3 linkage between galactose and N-acetylgalactosamine (GalNAc). frontiersin.org The Tn antigen itself is the initial structure in mucin-type O-glycosylation, formed by the attachment of GalNAc to a serine or threonine residue of a protein. mdpi.comnih.gov

Involvement of Core 1 β1,3-Galactosyltransferase (T-synthase)

The key enzyme responsible for the synthesis of the TF antigen is Core 1 β1,3-galactosyltransferase, commonly known as T-synthase (C1GalT1). frontiersin.orgmdpi.comoup.com This enzyme specifically catalyzes the addition of galactose to the Tn antigen, forming the Core 1 structure. mdpi.comoup.comfrontiersin.org The activity of T-synthase is critical in determining the level of TF antigen expression. For T-synthase to be active, it requires a unique molecular chaperone called Cosmc (Core 1 β1,3-Gal-T-specific molecular chaperone), which is located in the endoplasmic reticulum and ensures the correct folding and stability of the enzyme. nih.govfrontiersin.org

Mechanisms Leading to Aberrant this compound Expression in Malignancy

The prominent display of the TF antigen on the surface of cancer cells is a hallmark of aberrant glycosylation, a common feature of oncogenesis. nih.govfrontiersin.org This unmasking is not random but results from specific dysregulations in the O-glycan biosynthesis pathway.

Alterations in O-Glycan Biosynthesis Pathway

In malignant cells, the finely tuned process of O-glycan biosynthesis is frequently disrupted. nih.govum.esmdpi.com Several factors can contribute to the increased exposure of the TF antigen. These include changes in the relative activities of various glycosyltransferases that are responsible for elongating the Core 1 structure. nih.gov A decrease in the activity of enzymes that would normally add further sugars to the TF antigen can lead to its accumulation. researchgate.net Conversely, an upregulation of T-synthase (C1GalT1), which is observed in many epithelial cancers, can lead to an increased production of the Core 1 structure. mdpi.comcreative-proteomics.com Additionally, factors such as the availability of the UDP-galactose substrate and the pH of the Golgi apparatus can also influence TF antigen expression. nih.gov

Truncation of Carbohydrate Chains

A primary mechanism leading to the exposure of the TF antigen in cancer is the truncation, or shortening, of O-glycan chains. um.esum.es In many tumors, the biosynthesis of O-glycans is incomplete, leading to the accumulation of immature, truncated structures like the TF antigen and its precursor, the Tn antigen. mdpi.comfrontiersin.org This incomplete synthesis means that the normally cryptic TF antigen becomes a terminal structure on the cell surface, making it accessible for interactions with the surrounding environment. researchgate.net This truncation is a common feature across a wide range of carcinomas and is considered a significant alteration in the cancer cell phenotype. mdpi.comum.es

Key Molecules in this compound Biosynthesis and Expression

| Molecule | Type | Role |

| Thomsen-Friedenreich (TF) Antigen | Disaccharide | Core 1 structure in O-linked glycosylation; aberrantly expressed in cancer. wikipedia.orgplos.org |

| Tn Antigen | Monosaccharide | Precursor to the TF antigen. frontiersin.orgoup.com |

| Core 1 β1,3-Galactosyltransferase (T-synthase/C1GalT1) | Enzyme | Catalyzes the formation of the TF antigen from the Tn antigen. mdpi.comoup.com |

| Cosmc | Chaperone Protein | Essential for the proper folding and activity of T-synthase. nih.govfrontiersin.org |

| UDP-Galactose | Sugar Nucleotide | Donor substrate for the addition of galactose in TF antigen synthesis. nih.govfrontiersin.org |

Unmasking of Cryptic this compound

In healthy adult tissues, the this compound typically exists in a "cryptic" or hidden state. researchgate.netaacrjournals.org This masking is achieved through the addition of other sugar residues, forming more complex and branched glycan chains, or by terminal sialylation. frontiersin.orgfrontiersin.org Sialic acid, in particular, plays a significant role in concealing the TF antigen in normal tissues. nih.gov The process of O-linked glycosylation, which generates these complex structures, occurs sequentially as proteins move through the endoplasmic reticulum and Golgi apparatus. frontiersin.org

The unmasking of the TF antigen on tumor cells was a pivotal discovery, revealing its identity as an oncofetal pancarcinoma antigen. researchgate.netnih.gov This exposure is not due to the synthesis of a new molecule but rather the incomplete construction of the carbohydrate side chains of glycoproteins. aacrjournals.org This truncation of O-glycans leads to the presentation of the underlying TF core structure. mdpi.commdpi.com This phenomenon is observed in approximately 70-90% of carcinomas, including those of the breast, colon, stomach, bladder, and prostate. researchgate.netnih.gov The exposure of the TF antigen is considered a hallmark of malignant transformation and is associated with tumor progression, invasiveness, and metastatic potential. frontiersin.orgnih.gov The initial discovery of this unmasking occurred when it was observed on red blood cells after exposure to bacterial neuraminidases, enzymes that cleave sialic acid residues. aacrjournals.orgnih.gov

Role of Golgi Apparatus in Aberrant Glycosylation

The Golgi apparatus is the central site for the biosynthesis of mucin-type O-linked glycans, where the TF antigen serves as an intermediate structure. frontiersin.orgmdpi.com The aberrant glycosylation that leads to the exposure of the TF antigen in cancer cells stems from disruptions within the Golgi's intricate enzymatic machinery. um.esum.es

Several factors within the Golgi contribute to this altered glycosylation pattern:

Dysregulated Glycosyltransferase Expression: An imbalance in the expression of various glycosyltransferases is a key contributor. frontiersin.org Enzymes responsible for elongating the TF structure may be downregulated, while those that add sialic acid, effectively masking the antigen, may also have altered activity. frontiersin.orgum.es

Altered Golgi pH: Changes in the pH of the Golgi apparatus have been correlated with enhanced TF antigen expression. msu.rufrontiersin.org Neutralization of the normally acidic Golgi environment can cause the mislocalization of glycosyltransferases, impairing the normal O-glycosylation process and leading to the accumulation of truncated structures like the TF antigen. msu.ru

Availability of Sugar Donors: The availability of the necessary sugar-donor molecules within the Golgi is also a critical factor that can influence the elongation of glycan chains. frontiersin.org

These alterations collectively result in the truncation of carbohydrate chains on glycoproteins, a general characteristic of tumor-derived glycoproteins, leading to the prominent display of the this compound on the cancer cell surface. um.esum.es

Carrier Proteins of this compound

The this compound is not a standalone molecule but is expressed on various carrier proteins, primarily glycoproteins. msu.ru The specific proteins that carry the TF antigen can vary depending on the cancer type. nih.govresearchgate.net

Mucin-Type Glycoproteins (e.g., MUC1, MUC4)

Mucins are heavily glycosylated proteins that are often overexpressed and aberrantly glycosylated in cancer cells. nih.govmdpi.com

MUC1: This large, transmembrane mucin is a well-established carrier of the TF antigen in numerous cancers, including breast, colon, and pancreatic cancers. nih.govoncotarget.comfrontiersin.orgnih.gov In normal epithelial cells, MUC1 is extensively glycosylated, forming a protective barrier. mdpi.com However, in cancer cells, the glycosylation of MUC1 is incomplete, leading to the exposure of the TF antigen. nih.govmdpi.com The TF disaccharide is linked to serine or threonine residues within the variable number of tandem repeats (VNTR) region of the MUC1 extracellular domain. frontiersin.orgmdpi.com

MUC4: This mucin has also been identified as a carrier of the TF antigen, particularly in pancreatic cancer. nih.govoncotarget.comfrontiersin.org

The aberrant glycosylation of mucins like MUC1 not only exposes the TF antigen but also contributes to the breakdown of the protective mucosal barrier and can influence cell signaling pathways involved in cancer progression. mdpi.com

Adhesion Molecules (e.g., CD34, CD44)

Cell adhesion molecules play crucial roles in cell-cell and cell-matrix interactions, and their modification with the TF antigen can have significant implications for cancer metastasis.

CD34: This transmembrane protein, typically found on hematopoietic stem cells, has been shown to express the TF antigen on malignant hematopoietic cells. nih.govfrontiersin.orgfrontiersin.org

CD44: A major receptor for hyaluronan, CD44 is involved in cell migration and homing. frontiersin.org High molecular weight splice variants of CD44 have been identified as major carriers of the TF antigen in colon cancer. frontiersin.orgnih.gov The expression of TF on CD44 is linked to increased metastatic potential. nih.gov Both CD34 and CD44 are also recognized as cancer stem cell markers in specific cancer types. frontiersin.org

Other Glycoproteins (e.g., Glycophorin, Leukosialin, CD95, DR4)

The TF antigen is also found on a variety of other glycoproteins, highlighting its widespread presence in the cancerous state.

Glycophorin: In its cryptic form, the TF antigen is a precursor structure for the M and N blood group antigens on glycophorin in normal human red blood cells. google.com

Leukosialin (CD43): This sialoglycoprotein is another carrier of O-linked glycans and can display the TF antigen in certain cellular contexts.

CD95 (Fas) and DR4 (Death Receptor 4): In human leukemic cells, the TF antigen is expressed on these apoptosis-associated glycoproteins. nih.gov

Physiological Expression and Crypticity in Healthy Tissues

In healthy, non-cancerous adult tissues, the this compound is generally not detectable on the cell surface because it is "cryptic," or masked by further glycosylation. oncotarget.comfrontiersin.orgresearchgate.net This cryptic form is an intermediate in the normal biosynthesis of complex O-glycans. frontiersin.orgmdpi.com The masking is typically achieved by the addition of sialic acid or other sugar moieties, which elongate the carbohydrate chain. frontiersin.orgnih.gov

An extensive study of a wide range of healthy adult tissues confirmed the general absence of exposed TF antigen. frontiersin.org However, there are a few exceptions where TF antigen expression is found in immunologically privileged sites or specific cell types. nih.govnih.gov For instance, it has been detected on the luminal surfaces of the pancreatic duct, kidney distal tubules, and collecting ducts. mdpi.comnih.gov It is also expressed by the syncytiotrophoblast in the placenta at the feto-maternal interface. nih.gov The presence of the TF antigen during early fetal development and its subsequent disappearance in most postnatal tissues underscore its characterization as an oncofetal antigen. nih.gov

Cellular and Molecular Functions of Thomsen Friedenreich Antigen in Disease Progression

Involvement in Cancer Progression and Metastasis

The expression of the TF antigen is intricately linked to the aggressive behavior of cancer cells, directly influencing their ability to progress and metastasize. researchgate.netnih.gov

The TF antigen facilitates cancer cell adhesion to the endothelium, the thin layer of cells lining blood vessels, which is a critical step in the metastatic cascade. biotium.comaacrjournals.orgresearchgate.net This interaction is often mediated by galectins, particularly galectin-3, expressed on endothelial cells. researchgate.net By binding to these lectins, cancer cells expressing the TF antigen can attach to the vessel walls, a prerequisite for their extravasation into distant tissues. frontiersin.orgmdpi.com For instance, the interaction between the TF antigen on cancer-associated MUC1 and galectin-3 on endothelial cells enhances the adhesion of cancer cells, thereby promoting metastasis. nih.gov Furthermore, TF antigen-bearing glycoproteins can mobilize galectin-3 to the surface of endothelial cells, effectively "priming" them to capture circulating tumor cells. researchgate.net This enhanced adhesion and subsequent invasion are fundamental to the establishment of secondary tumors. aacrjournals.org

The TF antigen is involved in both homotypic (aggregation of similar cells) and heterotypic (aggregation of different cells) cell aggregation, which are crucial for the survival and transport of tumor cells in the bloodstream. biotium.comaacrjournals.org The formation of multicellular aggregates can protect cancer cells from the shear forces of circulation and from immune attack. aacrjournals.org The interaction between the TF antigen on one cancer cell and a galectin on another can lead to the formation of these tumor cell emboli. frontiersin.org Studies have shown that inhibiting this interaction can significantly reduce spontaneous homotypic aggregation of breast cancer cells. aacrjournals.orgnih.gov This aggregation is a key factor in the early stages of metastasis. researchgate.netnih.gov

Galectins, a family of β-galactoside-binding proteins, are frequently overexpressed in cancer and are natural ligands for the TF antigen. frontiersin.orgnih.gov The interaction between the TF antigen and galectins, particularly galectin-1 and galectin-3, is a cornerstone of its role in cancer progression. frontiersin.orgnih.gov Galectin-3 has a notably higher binding affinity for the TF antigen compared to galectin-1. plos.org This interaction promotes several key steps in metastasis, including cell-cell adhesion and aggregation. frontiersin.org For example, the binding of galectin-3 to the TF antigen on the MUC1 glycoprotein (B1211001) on cancer cells increases their adhesion to the endothelium. plos.org This interaction can be inhibited by molecules that mimic the TF antigen, highlighting its specificity and importance. frontiersin.org The table below summarizes key research findings on the interaction between TF antigen and galectins.

Numerous studies have demonstrated a strong correlation between the expression of the TF antigen and the invasive and metastatic potential of tumors. nih.govnih.gov Its presence is often associated with a more aggressive disease course and poorer prognosis in various cancers, including colorectal, breast, and lung cancer. frontiersin.orgnih.govnih.gov For instance, in lung carcinoma, a positive correlation has been found between the status of TF antigen expression and both tumor grade and the presence of metastases. nih.gov Similarly, in colorectal cancer, TF antigen expression has been linked to liver metastasis. dovepress.com This association underscores the functional importance of the TF antigen in driving the later and more lethal stages of cancer. researchgate.netnih.gov

Interaction with Galectins (e.g., Galectin-1, Galectin-3)

Role in Tumor Immune Evasion

The TF antigen also contributes to the ability of tumors to evade the host immune system. researchgate.netdovepress.com One mechanism by which it achieves this is through its interaction with galectins expressed on immune cells. For example, the binding of TF antigen to galectin-1 can induce apoptosis (programmed cell death) in T-cells, a key component of the anti-tumor immune response. researchgate.net This effectively dampens the immune system's ability to recognize and eliminate cancer cells. mdpi.com The TF antigen is considered an oncofetal antigen, meaning its expression in adults is largely restricted to cancer cells, which can make it seem "self-like" to the immune system, further contributing to immune tolerance. nih.gov By modulating the immune response in these ways, the TF antigen helps create a more permissive environment for tumor growth and survival. dovepress.comnih.gov

Association with Therapy Resistance

Emerging evidence suggests that the expression of the TF antigen is associated with resistance to cancer therapies. frontiersin.orgnih.gov Quiescent leukemia stem cells, which are known to be a major source of therapeutic resistance and disease progression in chronic myeloid leukemia (CML), have been shown to express the TF antigen. frontiersin.orgdovepress.com This suggests that the TF antigen may be a marker for cancer stem cells, a subpopulation of tumor cells that are notoriously difficult to eradicate with conventional therapies. nih.gov The involvement of the TF antigen in fundamental cancer processes like adhesion and survival signaling pathways may also contribute to a more resilient tumor phenotype that is less susceptible to treatment. biotium.com

Immunological Aspects of Thomsen Friedenreich Antigen

Humoral Immune Response to Thomsen-Friedenreich Antigen

The human immune system naturally recognizes the this compound, leading to a humoral immune response characterized by the presence of anti-TF antibodies.

Presence and Characteristics of Naturally Occurring Anti-Thomsen-Friedenreich Antibodies

Naturally occurring antibodies against the this compound are present in the serum of most healthy adults. dovepress.com These antibodies are considered part of the natural antibody repertoire, which can react with microbial antigens and altered self-components like tumor-associated antigens. nih.gov The pool of natural anti-TF antibodies includes IgM, IgG, and IgA isotypes and is believed to be produced by B1 cells. nih.gov Their presence suggests a role in immune surveillance against TF-positive tumor cells. dovepress.com The origin of these antibodies is thought to be a response to antigens on the surface of intestinal flora. um.es While some of these antibodies may be cross-reactive, specific, experimentally induced antisera have been developed to define the antigen. um.es

Levels, Isotype Distribution, Avidity, and Sialylation Profile of Anti-Thomsen-Friedenreich Antibodies in Health and Disease

The levels, isotype distribution, avidity, and sialylation of anti-TF antibodies exhibit significant changes in cancer patients compared to healthy individuals.

Levels and Isotype Distribution: In several types of cancer, including gastric, breast, and thyroid cancer, the levels of naturally occurring anti-TF antibodies are often reduced. nih.govdovepress.comnih.gov Specifically, a significant decrease in serum anti-TF IgM levels is frequently observed in cancer patients, sometimes irrespective of the disease stage. nih.govdovepress.comnih.gov Anti-TF IgG levels may also decrease, particularly in advanced stages of cancer. nih.gov In contrast, some studies have reported higher levels and avidity of TF-specific IgA in breast cancer patients. nih.gov The ratio of different isotypes, such as a significantly increased IgG/IgA ratio in breast cancer, can also be a cancer-related signature. nih.gov

Avidity: The avidity, or binding strength, of anti-TF antibodies can also be altered in disease. For instance, a study on colon cancer patients revealed a lower avidity of TF-specific antibodies compared to healthy controls. researchgate.net Similarly, in breast cancer, changes in the avidity of TF-specific IgA have been noted. nih.gov

Sialylation Profile: A notable characteristic in cancer patients is the altered glycosylation, specifically the sialylation, of anti-TF antibodies. nih.govnih.gov Studies have shown increased sialylation of TF-specific IgG and IgM antibodies in patients with gastric and breast cancer. nih.govnih.gov This hypersialylation appears to be a common phenomenon in cancer and can be detected even in the early stages of the disease. researchgate.net

Table 1: Summary of Anti-TF Antibody Changes in Cancer

| Characteristic | Finding in Cancer Patients | Cancer Type(s) | Reference(s) |

|---|---|---|---|

| IgM Levels | Significantly lower | Gastric, Thyroid, Breast | nih.govdovepress.comnih.gov |

| IgG Levels | Lower, especially in advanced stages | Gastric, Colon | nih.govresearchgate.net |

| IgA Levels & Avidity | Higher level and avidity | Breast | nih.gov |

| Isotype Ratios | Increased IgG/IgA ratio | Breast | nih.gov |

| Overall Avidity | Lower | Colon | researchgate.net |

| Sialylation | Increased on IgG and IgM | Gastric, Breast, Colon | nih.govnih.govresearchgate.net |

Association of Antibody Levels with Clinical Prognosis

There is a significant correlation between the levels of anti-TF antibodies and the clinical prognosis of cancer patients. A higher level of naturally occurring anti-TF antibodies is generally associated with a better prognosis and improved survival. dovepress.comimrpress.com This has been observed in various cancers, including gastric and breast cancer. nih.govwjgnet.com For example, a high level of anti-TF IgG was linked to better survival in patients with stage 3-4 gastric cancer. nih.gov Similarly, a favorable prognosis has been linked to higher anti-TF IgM levels. nih.gov Conversely, a low level of these antibodies has been associated with a higher risk for cancer development in patients with premalignant breast lesions. nih.gov

Immunogenicity and Immunomodulation of this compound

The this compound is considered mildly immunogenic, partly because its oncofetal nature allows it to be perceived as "self-like" by the immune system. nih.gov However, its expression on cancer cells can elicit both humoral and cellular immune responses. The immunogenicity of TF can be poor, often resulting in an exclusive IgM response without significant IgG production, which indicates a lack of antibody maturation. mdpi.com

To enhance its immunogenicity for therapeutic purposes, the TF antigen is often conjugated to carrier molecules in vaccine formulations. mdpi.comtandfonline.com Synthetic TF glycoconjugates are being explored for the development of anti-cancer vaccines. wjgnet.com For example, conjugating the TF antigen to immunologically relevant polysaccharides like Polysaccharide A1 (PS A1) has been shown to increase the immune response, leading to the production of high-titer IgG antibodies. mdpi.com

The TF antigen can also have immunomodulatory effects. Depending on its formulation, natural TF can be either immunogenic or immunosuppressive. nih.gov The presence of naturally occurring antibodies to TF suggests that therapeutic strategies to increase these antibody levels would likely be safe for patients. imrpress.com

Cellular Immune Response to this compound

While much of the focus has been on the humoral response, the cellular immune response to the this compound is also a critical area of investigation.

Activation of this compound-Specific T Cells

Evidence suggests that the TF antigen can stimulate cellular immunity. Early studies demonstrated a cell-mediated immune response to the TF antigen through skin tests in cancer patients. researchgate.net More recently, advanced immunotherapeutic approaches have directly targeted the TF antigen to activate T cells.

Chimeric antigen receptor (CAR) T-cell therapy is a promising strategy. Researchers have engineered CAR-T cells to specifically recognize the TF antigen (CD176) on cancer cells. nih.govfrontiersin.org These CD176-CAR-T cells have been shown to mediate T-cell signaling upon recognition of TF-positive cancer cell lines. nih.govfrontiersin.org This recognition leads to T-cell activation, marked by the expression of activation markers such as CD69 and CD137, and the release of effector molecules like interferon-γ, granzyme B, and perforin, ultimately resulting in the specific killing of TF-expressing tumor cells. nih.govfrontiersin.org Furthermore, zwitterionic polysaccharides like PS A1, when used as carriers for TF antigen in vaccines, are capable of activating CD4+ T cells in a major histocompatibility complex-II (MHC-II) dependent manner. mdpi.com

Sensitivity of this compound-Expressing Cancer Cells to Natural Killer Cell Lysis

The expression of the Thomsen-Friedenreich (TF) antigen on the surface of cancer cells has been shown to correlate with an increased sensitivity to lysis by Natural Killer (NK) cells. nih.gov This suggests that the TF antigen may serve as a recognition marker for NK cells, playing a role in the immune system's ability to target and eliminate malignant cells. nih.govmdpi.com Overexpression of the TF antigen on cancer cells can trigger an immune response, rendering them more susceptible to NK cell-mediated cytotoxicity. biotium.commybiosource.com

Research has demonstrated a direct relationship between the level of TF antigen expression and the degree of sensitivity to NK cell lysis. nih.gov In studies involving a panel of human carcinoma cell lines, it was observed that cells with higher expression of the TF antigen were more susceptible to lysis by porcine NK cells. nih.gov This correlation extends to in vivo models, where lower TF antigen expression has been associated with more aggressive tumor growth. nih.gov

To further investigate this phenomenon, a human colorectal adenocarcinoma cell line, SW-48, was used to create two distinct cell populations through limiting dilution cloning. nih.gov One clone, designated 143, exhibited high levels of TF antigen expression, while the other, clone 111, had low expression. nih.gov In vitro experiments revealed that the high-expressing clone (143) was more sensitive to NK cell-mediated killing. nih.gov Conversely, the low-expressing clone (111) was more resistant to NK cell lysis and demonstrated more prolific tumor growth in vivo. nih.gov

Competitive inhibition assays have provided additional evidence for the role of the TF antigen in NK cell recognition. nih.gov The use of soluble TF antigen was found to decrease the killing of the TF antigen-positive human cell line Colo 320HSR by porcine NK cells. nih.gov This indicates that the soluble TF antigen competes with the cell-surface TF antigen for binding to NK cell receptors, thereby inhibiting the cytotoxic response. nih.gov These findings highlight the potential significance of TF antigen-NK cell interactions in the context of cancer immunotherapy. nih.gov

The table below summarizes the key findings from a study on the relationship between this compound expression and sensitivity to Natural Killer cell lysis.

| Cell Line/Clone | TF Antigen Expression Level | In Vitro NK Cell Sensitivity | In Vivo Tumor Growth |

| SW-48 (Parental) | Mixed | Not specified | Not specified |

| Clone 143 | High | More sensitive | Weakly induced |

| Clone 111 | Low | More resistant | More prolific |

| Colo 320HSR | Positive | Sensitive (inhibited by soluble TF) | Not specified |

Compound Names Mentioned in this Article

this compound

Clinical Relevance and Translational Applications of Thomsen Friedenreich Antigen

Thomsen-Friedenreich Antigen as a Diagnostic Biomarker

The diagnostic utility of the TF antigen stems from its high prevalence in cancerous tissues compared to its virtual absence in normal, healthy cells. nih.gov This differential expression allows for the development of targeted diagnostic tools.

Detection in Tumor Tissues

The TF antigen is considered a pan-tumor antigen due to its expression in a wide array of cancers. nih.gov Alterations in the glycosylation process within cancer cells lead to the unmasking of this antigen on the cell surface. arianapharma.comcicbiomagune.es

Gastric Cancer: The TF antigen is expressed in approximately 69% of gastric carcinomas. nih.gov It is undetectable in healthy gastric mucosa and premalignant tissues, making it a highly specific marker for carcinoma. mdpi.com

Colorectal Cancer: Studies indicate that 60-70% of colorectal cancers are positive for the TF antigen. nih.gov Its expression has been observed in colorectal adenomas and carcinomas, suggesting it could be a marker for the progression from adenoma to carcinoma. um.es Increased expression of the TF antigen is associated with tumor invasion and metastasis in colorectal cancer. nih.gov

Breast Cancer: The TF antigen is found in approximately 86% of breast cancers. nih.gov Its exposure on the cell surface tends to increase as the disease progresses. For instance, primary tumors at stages T2–T4 show a 42–69% TF positivity, which rises to 80% in lymph node metastases. The antigen is found in malignant but not healthy breast tissue and is present in all metastatic breast lesions. um.es

Prostate Cancer: Approximately 56% of prostate adenocarcinomas show overexpression of the TF antigen. nih.gov This antigen plays a role in the adhesion of prostate cancer cells to the endothelium. nih.gov

Ovarian Cancer: The TF antigen is expressed in a significant percentage of ovarian carcinomas. nih.govspandidos-publications.com

Bladder Cancer: Overexpression of the TF antigen is also observed in transitional cell carcinomas of the bladder. snmjournals.org

Leukemias and Lymphomas: The TF antigen is expressed on the surface of human leukemic cells and in lymphomas. nih.govspandidos-publications.com It is considered a promising prognostic marker in T-cell acute lymphoblastic leukemia. spandidos-publications.com

Table 1: Expression of this compound in Various Tumor Tissues

| Cancer Type | Expression Frequency | Key Research Findings |

|---|---|---|

| Gastric Cancer | 69% nih.gov | Undetectable in healthy and premalignant gastric epithelia. mdpi.com |

| Colorectal Cancer | 60-70% nih.gov | Associated with tumor invasion and metastasis. nih.gov |

| Breast Cancer | 86% nih.gov | Expression increases with disease progression. |

| Lung Cancer | 48% nih.gov | Presence correlates with poorer overall survival in adenocarcinoma. nih.gov |

| Prostate Cancer | 56% nih.gov | Plays a role in cancer cell adhesion to endothelium. nih.gov |

| Ovarian Cancer | High | Detected in ovarian carcinoma tissues. nih.govspandidos-publications.com |

| Bladder Cancer | High | Overexpressed in transitional cell carcinomas. snmjournals.org |

| Leukemias & Lymphomas | High | Expressed on leukemic cells and considered a prognostic marker in T-cell ALL. nih.govspandidos-publications.com |

Liquid Biopsy Applications

Liquid biopsies offer a non-invasive method for cancer detection and monitoring. The TF antigen has emerged as a promising biomarker in this field due to its presence in bodily fluids and on extracellular vesicles.

The TF antigen can be found as a soluble substance in the serum and secretions of cancer patients. um.es This allows for the development of blood-based tests for cancer detection. Studies have shown that levels of TF antigen in serum can help differentiate between malignant and benign conditions.

Exosomes are small vesicles released by cells, including cancer cells, that carry various biomolecules. nih.gov The α-linked form of the TF antigen (TF-Ag-α) has been identified on the surface of exosomes. nih.govnih.gov A study involving 233 individuals demonstrated that exosomal TF-Ag-α could detect lung cancer with ≥95% accuracy and breast cancer with ≥97% accuracy. nih.govresearchgate.netaacrjournals.org This exosomal glycoantigen has also been detected in the serum of prostate cancer patients, with significantly higher levels observed compared to normal controls. eventscribe.net The development of sensitive assays, such as those based on surface plasmon resonance, allows for the detection of exosomal TF-Ag-α in very small amounts of serum, as low as 10 μL. nih.goveventscribe.net

Nipple aspirate fluid (NAF), which contains secretions and cells from the breast ductal system, is a valuable source of biomarkers for breast cancer. aacrjournals.orgd-nb.info Studies have shown that the levels of TF antigen and its precursor, the Tn antigen, are significantly elevated in the NAF of women with breast cancer compared to those without the disease. aacrjournals.orgnih.govresearchgate.net In one study, TF and Tn antigens were detected in 19 out of 25 and 20 out of 25 NAF samples from cancerous breasts, respectively, while being virtually absent in samples from healthy breasts. aacrjournals.orgnih.gov The simultaneous measurement of both TF and Tn antigens in NAF could provide a non-invasive method for early breast cancer detection. aacrjournals.orgnih.gov

Exosomal Thomsen-Friedenreich Glycoantigen as a Biomarker

Potential for Predicting Microsatellite Instability (MSI) Status in Gastric Cancer

Microsatellite instability (MSI) is a molecular subtype of gastric cancer with important clinical implications for patient stratification and treatment. arianapharma.commdpi.com Research has revealed a strong association between the expression of the TF antigen and MSI-high status in gastric cancer. cicbiomagune.esmdpi.com One study reported that the TF antigen could predict MSI-high status with a specificity of 94% and a sensitivity of 69.2%. arianapharma.commdpi.com The positive and negative predictive values were 90% and 80%, respectively. arianapharma.commdpi.com This suggests that the TF antigen could serve as a single, highly specific, and sensitive marker for identifying MSI-high gastric cancer, potentially streamlining the diagnostic process. mdpi.com However, a similar strong association was not observed between TF antigen expression and MSI status in colorectal cancer. mdpi.comresearchgate.net

This compound as a Prognostic Marker

The appearance of the TF antigen on tumor cells is not a random occurrence but is linked to the biological behavior of the cancer. Its expression has been correlated with key aspects of cancer progression and patient outcomes, establishing it as a valuable prognostic indicator.

Correlation with Tumor Progression and Metastasis

A substantial body of evidence links the expression of the this compound to tumor progression and the metastatic cascade. frontiersin.orgnih.gov The presence of TF antigen is associated with invasive and metastatic properties of cancer cells. researchgate.net This correlation is observed across various types of cancer, including breast, colon, gastric, prostate, and lung cancers. frontiersin.orgresearchgate.net

The role of TF antigen in metastasis is multifaceted. It is involved in the adhesion of cancer cells to the endothelium, a critical step in the metastatic process. researchgate.netresearchgate.net This adhesion is often mediated by the interaction of the TF antigen on cancer cells with galectins, particularly galectin-3, on endothelial cells. researchgate.netfrontiersin.org This interaction facilitates the "docking" of circulating tumor cells to the blood vessel walls, allowing for subsequent invasion into distant tissues. researchgate.net In colorectal cancer, for instance, TF antigen expression is significantly higher in liver metastases compared to the primary tumor, highlighting its role in the metastatic spread to the liver. mdpi.com Furthermore, the formation of tumor cell aggregates, or emboli, in the bloodstream, which is promoted by TF antigen-galectin interactions, enhances cancer cell survival and metastatic potential. frontiersin.org

| Cancer Type | Correlation with Progression/Metastasis | Key Findings |

| Colorectal Cancer | Associated with liver metastasis and an undesirable outcome. dovepress.com | TF antigen expression was significantly higher in liver metastases (91%) compared to primary tumors (60%). mdpi.com |

| Breast Cancer | Involved in tumor cell adhesion and migration. aacrjournals.org | Treatment with the anti-TF monoclonal antibody JAA-F11 inhibited lung metastasis in a mouse model. researchgate.netnih.gov |

| Gastric Cancer | Associated with a distinct molecular subtype and may indicate microsatellite instability. nih.gov | Expression of TF antigen is linked to tumor progression. frontiersin.org |

| Lung Cancer | Expression is a marker of poor prognosis in adenocarcinoma. frontiersin.org | The humanized anti-TF antibody hJAA-F11 showed efficacy in lung cancer xenograft models. oncotarget.com |

| Leukemia | Involved in the apoptosis of leukemic cells. researchgate.net | CD176 (TF antigen) is expressed on leukemic cells and is a target for immunotherapy. spandidos-publications.com |

Association with Patient Survival and Outcome

For example, a study involving 264 patients with primary colorectal cancer demonstrated a significantly decreased survival probability for patients with TF-positive tumors. frontiersin.orgresearchgate.net Similarly, in gastric cancer, a high level of ConA reactivity in anti-TF IgG, indicating a specific glycosylation pattern, was associated with a significantly lower survival rate. tandfonline.com Conversely, the presence of naturally occurring antibodies against the TF antigen in cancer patients has been correlated with an improved prognosis, suggesting that an endogenous immune response against this antigen can be beneficial. researchgate.netnih.gov This observation underscores the clinical significance of the TF antigen and its potential as a prognostic biomarker. In patients with MSI-high colorectal cancer, the expression of the TF antigen was associated with improved survival. mdpi.comresearchgate.net

This compound as a Therapeutic Target

The high prevalence of the this compound on a wide array of carcinomas, coupled with its restricted expression on normal tissues, makes it an attractive target for cancer therapy. frontiersin.orgresearchgate.net Various therapeutic strategies are being explored, with antibody-based immunotherapy being a particularly promising approach.

Antibody-Based Immunotherapy

Targeting the TF antigen with monoclonal antibodies (mAbs) offers a specific way to attack cancer cells while sparing normal cells. This approach has been the focus of extensive preclinical and clinical research.

Several monoclonal antibodies with specificity for the TF antigen have been developed and investigated for their therapeutic potential. nih.gov

hJAA-F11: This is a humanized monoclonal antibody that specifically targets the α-anomeric form of the TF antigen (TF-Ag-α), which is predominantly found on cancer cells. oncotarget.comresearchgate.net Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis. nih.gov In xenograft models of human breast and lung cancer, treatment with hJAA-F11 constructs (H2aL2a and H3L3) resulted in a significant decrease in tumor growth. oncotarget.com The original mouse JAA-F11 antibody also showed anti-metastatic effects. researchgate.net

Nemod-TF2: This monoclonal antibody is another tool used to detect and target the TF antigen (CD176). frontiersin.orgnih.gov It has been utilized in preclinical research to evaluate the expression of the TF antigen on various cancer cells and healthy tissues. frontiersin.orgnih.gov Nemod-TF2 has also been instrumental in the development of CAR-T cell therapies directed against the TF antigen. frontiersin.orgresearchgate.net

A78-G/A7: This monoclonal antibody recognizes both the α and β anomeric forms of the TF antigen. nih.gov It has been shown to be effective in various laboratory applications, including immunohistochemistry and immunoblotting. nih.gov In a study on thyroid cancer cell lines, treatment with A78-G/A7 affected the cell cycle and significantly reduced the cells' ability to adhere, invade, and migrate. dovepress.com

| Monoclonal Antibody | Target Specificity | Key Research Findings |

| hJAA-F11 | Targets the alpha-linked tumor-associated TF antigen (TF-Ag-α). researchgate.net | Significantly decreased tumor growth in human breast and lung cancer xenograft models. oncotarget.com Inhibited lung metastasis in a mouse breast cancer model. nih.gov |

| Nemod-TF2 | Specific for CD176 (TF antigen). frontiersin.orgresearchgate.net | Used to evaluate CD176 expression and in the development of CD176-CAR-T cells. frontiersin.orgnih.gov |

| A78-G/A7 | Recognizes both α and β anomeric forms of the TF antigen. nih.gov | Reduced adhesion, invasion, and migration of thyroid cancer cells. dovepress.com |

Monoclonal antibodies targeting the this compound can eliminate cancer cells through several immune-mediated mechanisms. researchgate.net

Apoptosis Induction: Some anti-TF antibodies can directly induce programmed cell death, or apoptosis, in cancer cells. dovepress.com For instance, treatment of leukemic cells with a CD176 antiserum has been shown to induce apoptosis. frontiersin.orgnih.gov Similarly, the A78-G/A7 antibody was observed to increase apoptosis in thyroid cancer cells. dovepress.com The binding of the antibody to the TF antigen on the cell surface can trigger signaling pathways that lead to cell death. nih.govresearchgate.net

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a crucial mechanism where the antibody acts as a bridge between the cancer cell and an immune effector cell, such as a natural killer (NK) cell. criver.com The Fab region of the antibody binds to the TF antigen on the tumor cell, while the Fc region binds to Fc receptors on the NK cell, activating it to release cytotoxic granules that kill the cancer cell. researchgate.netcriver.com The humoral immune response to a TF antigen vaccine has been shown to kill tumor cells through ADCC. dovepress.com

Complement-Dependent Cytotoxicity (CDC): In this mechanism, the binding of the anti-TF antibody to the cancer cell surface activates the complement system, a cascade of proteins in the blood. researchgate.net This activation leads to the formation of a membrane attack complex (MAC) that creates pores in the cancer cell membrane, causing it to lyse and die. criver.com Vaccines targeting the TF antigen can elicit a humoral immune response capable of killing tumor cells via CDC. dovepress.com

Radioimmunotargeting Strategies

Radioimmunotargeting of the Thomsen-Friedenreich (TF) antigen represents a promising strategy for cancer diagnosis and therapy, leveraging the antigen's prevalent expression on carcinoma tissues. nih.gov This approach involves tagging antibodies or their fragments that specifically recognize the TF antigen with radioactive isotopes. These radiolabeled molecules can then be administered to patients to seek out and bind to TF-positive tumor cells.

Research has focused on developing smaller, recombinant antibody fragments, such as single-chain variable fragments (scFvs), to improve tumor penetration and pharmacokinetic properties compared to full-sized immunoglobulins (IgGs). nih.gov In one study, multivalent anti-TF scFv antibodies were successfully developed and radiolabeled with Indium-111 (¹¹¹In) using a DTPA chelator. nih.gov These constructs retained their binding activity and demonstrated high affinity for TF expressed on living cancer cells. nih.gov

Preclinical studies using a human breast cancer mouse model (ZR-75-1) showed that these radiolabeled scFvs could successfully target TF-positive tumors in vivo. nih.gov The tumor uptake was significant, reaching approximately 8-11% of the injected dose per gram (% ID/g) after 24 hours. nih.gov A key advantage of these scFv fragments is their rapid clearance from the bloodstream compared to whole IgGs, which could be beneficial in a therapeutic context by reducing systemic exposure to radiation. nih.gov Furthermore, a tetrameric scFv construct exhibited low kidney uptake, addressing a common challenge with small, radiometal-labeled proteins. nih.gov These findings validate the TF antigen as a viable target for in vivo radioimmunotargeting and support the continued development of anti-TF antibody fragments for clinical applications. nih.gov

Table 1: Research Findings in Radioimmunotargeting of this compound

| Targeting Moiety | Isotope / Chelator | Cancer Model | Key Findings |

|---|---|---|---|

| Trimeric and Tetrameric scFv antibodies | ¹¹¹In / DTPA | Human breast cancer (ZR-75-1) xenograft in mice | Successful in vivo tumor targeting with uptakes of ~11% and 8% ID/g, respectively. nih.gov |

| Multivalent scFv antibodies | Not specified | Not applicable | Showed sub-micromolar functional affinities suitable for immunotargeting. nih.gov |

| scFv(0aa) tetramer | ¹¹¹In / DTPA | Human breast cancer (ZR-75-1) xenograft in mice | Demonstrated fast serum clearance and low kidney uptake (11% ID/g). nih.gov |

Cancer Vaccines Targeting this compound

The development of cancer vaccines targeting the Thomsen-Friedenreich (TF) antigen is an active area of research aimed at stimulating the patient's own immune system to recognize and eliminate tumor cells. A primary challenge is the poor immunogenicity of carbohydrate antigens like TF. nih.govnih.gov Various strategies are being explored to overcome this limitation and generate robust and specific anti-tumor immune responses. nih.govnih.gov

Synthetic cancer vaccine candidates are often constructed by conjugating a tumor-associated carbohydrate antigen (TACA), such as the TF antigen, to an immunogenic carrier protein or peptide backbone. beilstein-journals.orgnih.gov A common approach involves using glycopeptides from the MUC1 protein, which is overexpressed on many carcinomas and displays aberrant glycosylation with antigens like TF. beilstein-journals.orgnih.gov

To enhance the vaccine's effectiveness, these synthetic MUC1 glycopeptides are often conjugated to potent immunological carriers like Tetanus Toxoid (TTox) or Bovine Serum Albumin (BSA). beilstein-journals.orgrsc.org This strategy aims to break immunological tolerance to the self-antigen MUC1 and elicit a strong antibody response. beilstein-journals.org Further refinements include the chemical modification of the TF antigen itself. For instance, novel fluorinated MUC1 glycopeptide-TTox conjugate vaccines have been developed. beilstein-journals.orgnih.gov The introduction of fluorine can increase the stability of the antigen and enhance its immunogenicity. beilstein-journals.org Immunization of mice with a 4'F-TF-MUC1-TTox conjugate resulted in strong immune responses, producing selective IgG antibodies that were cross-reactive with native MUC1 epitopes on human breast cancer cells (MCF-7). beilstein-journals.org Another approach to improve stability involves synthesizing the MUC1 glycopeptide with an unnatural β-glycosyl bond linking the TF antigen to the peptide, which shows enhanced resistance to glycosidases. rsc.org

Table 2: Examples of Synthetic TF Glycopeptide Vaccines

| Vaccine Construct | Antigen Component | Carrier / Backbone | Key Feature |

|---|---|---|---|

| 4'F-TF-MUC1-TTox | 4'-fluoro-Thomsen–Friedenreich antigen | MUC1 glycopeptide, Tetanus Toxoid (TTox) | Fluorination of the TF antigen to enhance immunogenicity. beilstein-journals.org |

| MUC1-β-Tf-Qβ | TF antigen with an unnatural β-linkage | MUC1 glycopeptide, Bacteriophage Qβ | Unnatural β-glycosyl bond for enhanced stability against glycosidases. rsc.org |

| MUC1-glycopeptide–BSA conjugate | 3′-deoxy-3′-fluoro-Thomsen–Friedenreich antigen | MUC1 glycopeptide, Bovine Serum Albumin (BSA) | Specific fluorination of the TF antigen. rsc.org |

To further amplify the immune response against the poorly immunogenic TF antigen, researchers have developed bivalent vaccine designs. nih.govnih.gov A notable example is a fully carbohydrate-based conjugate, Tn-TF-PS A1. nih.govnih.gov This construct incorporates both the TF antigen and its precursor, the Thomsen-nouveau (Tn) antigen, onto a single immunologically active carrier, the zwitterionic polysaccharide A1 (PS A1) from Bacteroides fragilis. nih.govnih.govresearcher.life

The rationale for this design is that the inclusion of the Tn antigen may provide an "adjuvant-like" effect, potentially by engaging specific lectin receptors on antigen-presenting cells, such as the macrophage galactose N-acetylgalactosamine specific lectin 2 (MGL2), leading to more efficient vaccine uptake and a stronger subsequent adaptive immune response. nih.govnih.gov Immunological studies in mice demonstrated that the bivalent Tn-TF-PS A1 conjugate significantly increased the immune response towards the TF antigen when compared to a monovalent TF-PS A1 vaccine. nih.govnih.gov

A successful cancer vaccine must induce both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity. Vaccines targeting the TF antigen have shown the potential to activate both arms of the immune system. dovepress.com

Humoral Response: The generation of high-titer, high-affinity antibodies, particularly of the IgG isotype, is a key goal. The bivalent Tn-TF-PS A1 vaccine was highly effective in this regard, generating high titers of IgG antibodies against the TF antigen, whereas the monovalent TF-PS A1 conjugate produced an exclusive IgM response. nih.govnih.govmdpi.com This isotype class switch from IgM to IgG is critical for a mature and durable immune response. The resulting antibodies showed increased binding to tumor cell lines known to express TF, such as MCF-7 and OVCAR-5. nih.govmdpi.com Furthermore, these antibodies were functional, mediating enhanced tumor cell lysis in a complement-dependent cytotoxicity (CDC) assay. nih.govmdpi.com Similarly, vaccines based on whole bacteria, such as a strain of Bacteroides ovatus that naturally expresses the TF antigen, have also been shown to induce specific anti-TF IgM and IgG antibodies in mice without the need for an external adjuvant. nih.govnih.gov

Cellular Response: In addition to antibody production, TF-targeting vaccines can stimulate T-cell responses. dovepress.com Designer glycopeptides containing the TF antigen have been shown to be immunogenic in vivo and to generate TF-specific cytotoxic T lymphocytes (CTLs) capable of recognizing and killing tumor cells. nih.gov The bivalent Tn-TF-PS A1 vaccine led to an increased production of pro-inflammatory cytokines IL-17 and IFN-γ, which are associated with T-cell-mediated immunity. nih.govnih.gov These findings suggest that tumor vaccines targeting the TF antigen can activate specific cellular anti-tumor responses. dovepress.com

Table 3: Immune Responses Elicited by TF-Antigen Vaccines

| Vaccine Type | Humoral Response (Antibodies) | Cellular Response (T-cells & Cytokines) |

|---|---|---|

| Bivalent Tn-TF-PS A1 | High titers of IgG antibodies; class-switching from IgM. nih.govnih.gov | Increased production of pro-inflammatory cytokines IL-17 and IFN-γ. nih.govnih.gov |

| Synthetic TF Glycopeptide | Generation of selective IgG antibodies cross-reactive with cancer cells. beilstein-journals.org | Induction of TF-specific cytotoxic T lymphocytes (CTLs). nih.gov |

| Bacteroides ovatus (natural TF) | Development of specific anti-TFα IgM and IgG antibodies. nih.govnih.gov | Not specified |

Bivalent Conjugate Vaccine Designs (e.g., Tn-TF-PS A1)

Chimeric Antigen Receptor (CAR) T-cell Therapy Targeting this compound (CD176)

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary immunotherapy that involves genetically engineering a patient's T-cells to express CARs that recognize a specific tumor antigen. The this compound, also designated as CD176, is an attractive target for CAR-T therapy because it is expressed on approximately 90% of carcinomas and leukemias but is masked on most healthy cells, potentially minimizing "on-target/off-tumor" toxicity. nih.govfrontiersin.orgnih.gov

Researchers have successfully generated second-generation CAR-T cells directed against CD176. nih.gov These constructs typically consist of an anti-CD176 single-chain variable fragment (scFv) for antigen recognition, a spacer region, a transmembrane domain, and intracellular signaling domains (e.g., CD28 and CD3-zeta) to activate the T-cell upon antigen binding. nih.govnih.gov The length of the spacer has been found to be a critical parameter, with a short spacer enabling superior target recognition. nih.govnih.gov

These genetically engineered CD176-CAR-T cells have demonstrated high specificity. nih.gov They become activated only upon recognition of CD176-positive cancer cells, showing no reaction towards CD176-negative control cells. nih.gov This activation leads to a potent anti-tumor response characterized by:

T-cell signaling and activation: Upon encountering CD176-positive cells, the CAR-T cells show signs of activation, including NF-κB signaling and the upregulation of surface activation markers like CD69 and CD137. nih.govfrontiersin.orgnih.gov

Release of effector molecules: Activated CD176-CAR-T cells release a payload of cytotoxic and signaling molecules, including interferon-γ (IFN-γ), granzyme B, and perforin. nih.govfrontiersin.orgnih.gov

Cytotoxicity: The release of these effector molecules enables the CAR-T cells to mediate the specific killing of CD176-positive cancer cells from both blood cancers and solid tumors. nih.govnih.gov

Sustained Functionality: These CAR-T cells have been shown to maintain their functionality even after repeated stimulation with the antigen. nih.govfrontiersin.orgnih.gov

The specific recognition of the unmasked TF/CD176 antigen on malignant cells makes it a promising CAR-T target for a wide range of cancers, with the potential for a favorable safety profile due to its cryptic nature on normal tissues. nih.govfrontiersin.orgnih.gov

Table 4: Characteristics and Function of CD176-CAR T-cells

| Feature | Description |

|---|---|

| Target Antigen | This compound (CD176), a carbohydrate antigen widely expressed on cancer cells. nih.govfrontiersin.org |

| CAR Design | Second-generation construct with an anti-CD176 scFv, intracellular signaling domains, and an optimized short spacer. nih.govnih.gov |

| Activation Markers | Upregulation of CD69 and CD137 upon target recognition. nih.govfrontiersin.org |

| Effector Molecules | Release of interferon-γ, granzyme B, and perforin. nih.govfrontiersin.orgnih.gov |

| Functional Outcome | Specific cytotoxicity against CD176-positive cancer cells from leukemia and solid tumors. nih.govnih.gov |

| Specificity | Recognition is target-specific; no reactivity against CD176-negative cells, suggesting low risk of on-target/off-tumor effects. frontiersin.orgnih.gov |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Tn antigen |

| Indium-111 |

| MUC1 (Mucin 1) |

| Tetanus Toxoid (TTox) |

| Bovine Serum Albumin (BSA) |

| Polysaccharide A1 (PS A1) |

| Interferon-gamma (IFN-γ) |

| Interleukin-17 (IL-17) |

| Granzyme B |

| Perforin |

| Galactose |

| N-acetylgalactosamine (GalNAc) |

| Serine |

Research Methodologies and Analytical Tools for Thomsen Friedenreich Antigen Studies

Reagents for Thomsen-Friedenreich Antigen Detection and Analysis

A variety of specific binding agents are utilized to identify and study the TF antigen. These include lectins, which are carbohydrate-binding proteins, as well as highly specific monoclonal and polyclonal antibodies. More recently, variable lymphocyte receptors have emerged as a novel class of recognition molecules.

Monoclonal Antibodies (e.g., JAA-F11, Nemod-TF2, SPM320, A78-G/A7)

Monoclonal antibodies (mAbs) are highly specific antibodies produced by a single clone of B cells, all identical and targeting the same epitope. Several mAbs have been developed to specifically recognize the TF antigen, offering significant advantages over the broader specificity of some lectins. nih.gov

JAA-F11 is a murine monoclonal antibody that shows high specificity for the α-anomeric form of the TF antigen (TF-Ag-α), which is found on approximately 85% of human carcinomas. nih.govtandfonline.comgenscript.com This antibody does not bind to the β-linked form of the antigen (TF-Ag-β) that can be present on some normal cells. nih.govnih.gov Humanized versions of JAA-F11, such as hJAA-F11-H2aL2a and H3L3, have been developed and tested for their therapeutic potential. nih.govnih.gov Studies have shown that JAA-F11 can inhibit the adhesion of cancer cells to endothelial cells in vitro and has demonstrated the ability to reduce metastasis in animal models. tandfonline.com

Nemod-TF2 is another monoclonal antibody that recognizes the O-glycosidically bound TF disaccharide. researchgate.net It has been used to evaluate the presence of the TF antigen on various healthy and cancerous tissues. frontiersin.orgnih.gov While highly avid, Nemod-TF2 can show some cross-reactivity with related carbohydrate structures. researchgate.net Nevertheless, it is considered a valuable tool for detecting the TF antigen in human tumors. researchgate.netnih.gov

SPM320 is a mouse monoclonal antibody that recognizes the Galβ1-3GalNAc disaccharide epitope of the TF antigen. antibodies.comnovusbio.com It is specific for both the α and β anomeric forms of the disaccharide and does not show cross-reactivity with the sialylated forms that mask the antigen on normal cells. antibodies.comnovusbio.combio-techne.com SPM320 is capable of agglutinating red blood cells that have been treated with neuraminidase to expose the TF antigen. antibodies.comnovusbio.com

A78-G/A7 is a monoclonal antibody that, like SPM320, recognizes both the α and β anomeric forms of the TF antigen epitope (Galβ1-3GalNAc). nih.gov It is a versatile antibody suitable for various applications, including immunohistochemistry on paraffin-embedded tissues without the need for harsh pretreatment methods. nih.gov Its binding is largely unaffected by variations in pH and temperature. nih.gov

| Monoclonal Antibody | Clone ID | Specificity | Key Characteristics & Applications |

|---|---|---|---|

| JAA-F11 | JAA-F11 | TF-Ag-α (Galβ1-3GalNAcα) | Highly specific for the tumor-associated form. nih.govgenscript.com Reduces metastasis in mouse models. tandfonline.com Used in whole-cell ELISA, flow cytometry, and microPET imaging. tandfonline.comcreativebiolabs.net |

| Nemod-TF2 | Nemod-TF2 | O-glycosidic-bound TF disaccharide | Used to evaluate TF antigen presence on healthy and cancerous tissues. frontiersin.orgnih.gov Basis for CAR-T cell therapy development. frontiersin.org |

| SPM320 | SPM320 | Galβ1-3GalNAc (both α and β anomers) | No cross-reactivity with sialylated glycophorin. antibodies.comnovusbio.com Suitable for IHC and IF. abnova.com |

| A78-G/A7 | A78-G/A7 | Galβ1-3GalNAc (both α and β anomers) | Versatile for IHC, immunoblotting, and ELISA. nih.gov Does not require proteolytic pretreatment for IHC on paraffin (B1166041) sections. nih.gov |

Polyclonal Antibodies

Polyclonal antibodies are a mixture of immunoglobulins that recognize multiple epitopes on a single antigen. They are typically produced by immunizing an animal with the antigen of interest. In the context of TF antigen research, polyclonal antibodies have been generated, for example, by immunizing rabbits with desialylated glycophorin, which exposes the TF antigen. nih.gov These antibodies have been used in techniques like indirect immunofluorescence to detect the expression of the TF antigen in tumor specimens. nih.gov While they may lack the single-epitope specificity of monoclonal antibodies, they can be powerful tools for antigen detection.

Variable Lymphocyte Receptors (VLRs)

Variable Lymphocyte Receptors (VLRs) represent a distinct class of antigen-binding proteins found in jawless vertebrates like lampreys and hagfish. researchgate.netoup.com These leucine-rich repeat proteins serve a similar function to antibodies in these organisms. nih.govresearchgate.net VLRs have been identified that can bind to glycans, including the this compound, with high specificity and affinity that can rival or even exceed that of traditional antibodies and lectins. researchgate.netnih.govresearchgate.net For instance, a specific VLR has been shown to recognize the TF pancarcinoma antigen, and its binding can be used to predict patient prognosis in non-small cell lung cancer. nih.gov The unique structure of VLRs, with a concave binding surface, allows them to effectively recognize and bind to carbohydrate antigens. nih.gov

In Vitro Assays and Techniques

A range of in vitro (laboratory-based) assays are employed to study the TF antigen, allowing for its visualization in cells and tissues and the characterization of its interactions.

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the presence and location of antigens within tissue sections. thermofisher.com In TF antigen research, these methods are crucial for determining the distribution of the antigen in both normal and cancerous tissues. abcam.comthermofisher.com

In these techniques, a primary antibody (either monoclonal or polyclonal) that specifically binds to the TF antigen is applied to a tissue sample. For IHC, a secondary antibody linked to an enzyme is then added, which reacts with a substrate to produce a colored precipitate at the site of the antigen. This allows for visualization under a standard light microscope. thermofisher.comabcam.com For IF, the secondary antibody is conjugated to a fluorescent molecule (fluorophore), and the location of the antigen is visualized using a fluorescence microscope. nih.govcreative-biolabs.com

These techniques have been widely used to demonstrate the increased expression of the TF antigen in various carcinomas, such as those of the colon, breast, and bladder. nih.govthermofisher.comthermofisher.com For example, IHC analysis of formalin-fixed, paraffin-embedded human colon carcinoma tissue using antibodies like SPM320 and A78-G/A7 has clearly shown staining of the TF antigen. antibodies.comthermofisher.com Similarly, immunofluorescence has been used to show diffuse staining of the TF antigen in bladder tumors. nih.gov Often, tissue sections require an antigen retrieval step, such as heating in a specific buffer, to unmask the antigen and allow for antibody binding. bio-techne.comnovusbio.com

Flow Cytometry

Flow cytometry is a powerful technique for the quantitative analysis of Thomsen-Friedenreich (TF) antigen expression on the surface of individual cells. This method utilizes fluorescently labeled antibodies or lectins that specifically bind to the TF antigen.

In a typical flow cytometry experiment, cell suspensions are incubated with a primary antibody or lectin that recognizes the TF antigen. nih.gov A secondary antibody conjugated to a fluorochrome is often used to amplify the signal. nih.gov The cells are then passed through a flow cytometer, where a laser excites the fluorochrome, and the emitted fluorescence is detected. The intensity of the fluorescence is directly proportional to the amount of TF antigen expressed on the cell surface.

Key Findings from Flow Cytometry Studies:

Quantification of TF Antigen: Flow cytometry allows for the precise quantification of TF antigen-positive cells within a heterogeneous population. For instance, studies have used fluorescein (B123965) isothiocyanate-labeled peanut agglutinin (PNA-FITC), a lectin that specifically binds to the TF antigen, to determine the percentage of TF-positive cells in colorectal cancer and control tissues. researchgate.net One study found a significantly higher percentage of PNA-FITC-positive cells in colorectal adenocarcinoma primary cells (29.3 ± 6.2%) compared to control colon primary cells (1.03 ± 0.36%). researchgate.net

Comparison of Cell Lines: This technique is valuable for comparing TF antigen expression across different cell lines. For example, the colorectal adenocarcinoma cell line HT29 showed a much higher rate of PNA-FITC binding (71.93 ± 0.68% positive rate) compared to the normal human keratinocyte cell line HaCaT (0.135 ± 0.135%), indicating a greater abundance of TF antigen on the cancer cells. researchgate.net

Correlation with Cancer Progression: Flow cytometry has been employed to investigate the relationship between TF antigen expression and tumor progression. In a study on transitional cell cancer, flow cytometry was found to be more sensitive than immunohistochemistry in detecting the TF antigen. nih.gov The ratio of neuraminidase-treated TF-positive cells to untreated TF-positive cells, as determined by flow cytometry, correlated with the stage and grade of the tumor. nih.gov

Co-expression with Other Markers: The technique can be used to assess the co-expression of the TF antigen with other cell surface markers, such as cancer stem cell markers like CD44 and CD133. nih.gov Double immunofluorescence staining combined with flow cytometry has revealed the percentage of cells co-expressing these markers in various cancer cell lines, providing insights into the characteristics of cancer-initiating cells. nih.gov For example, the MCF-7 breast cancer cell line was found to contain about 7% CD44+/CD176+ cells, while other lung and liver cancer cell lines showed co-expression ranging from 30% to over 60%. nih.gov

| Cell/Tissue Type | Marker/Probe | Key Finding | Reference |

|---|---|---|---|

| Colorectal Adenocarcinoma vs. Control Colon Primary Cells | PNA-FITC | Significantly higher percentage of TF-positive cells in cancer tissue (29.3 ± 6.2%) compared to control (1.03 ± 0.36%). | researchgate.net |

| HT29 (Colorectal Adenocarcinoma) vs. HaCaT (Normal Keratinocyte) | PNA-FITC | HT29 cells exhibited a much higher positive rate (71.93 ± 0.68%) than HaCaT cells (0.135 ± 0.135%). | researchgate.net |

| Transitional Cell Cancer | Monoclonal Antibody | Flow cytometry was more sensitive than immunohistochemistry for TF antigen detection and the ratio of expressed to cryptic TF antigen correlated with tumor grade. | nih.gov |

| Various Cancer Cell Lines (MCF-7, SPC-A-1, etc.) | Anti-CD176 and Anti-CD44/CD133 Antibodies | Quantified the co-expression of TF antigen (CD176) with cancer stem cell markers, revealing varying percentages across different cell lines. | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) and Lectin-ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) and its variation, Lectin-ELISA, are widely used plate-based assay techniques to detect and quantify the Thomsen-Friedenreich (TF) antigen or antibodies against it in various biological samples, including serum and cell extracts. researchgate.net

In a typical ELISA for detecting anti-TF antibodies, microtiter plates are coated with a synthetic TF-antigen conjugate. nih.gov Serum samples are then added, and the TF-specific antibodies present in the serum bind to the coated antigen. nih.gov These bound antibodies are subsequently detected using an enzyme-conjugated secondary antibody that recognizes human immunoglobulins. nih.gov The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of anti-TF antibody in the sample.

Lectin-ELISA follows a similar principle but utilizes lectins, which are carbohydrate-binding proteins, to detect the TF antigen. For instance, to measure the sialylation of anti-TF antibodies, a sialic acid-specific lectin like Sambucus nigra agglutinin (SNA) can be used. nih.gov

Key Findings from ELISA and Lectin-ELISA Studies:

Detection of Anti-TF Antibodies in Cancer Patients: ELISA has been instrumental in comparing the levels of naturally occurring anti-TF antibodies in cancer patients and healthy individuals. Studies have shown that patients with colon cancer have lower levels of anti-TF IgG antibodies but higher levels of IgA antibodies compared to healthy controls. nih.gov

Diagnostic Potential: The ratios of different anti-TF antibody isotypes (e.g., IgG/IgM and IgG/IgA) have been evaluated for their diagnostic potential. A decrease in these ratios showed a diagnostic accuracy of approximately 60% sensitivity at 90% specificity for colon cancer. nih.gov

Prognostic Value: The levels of specific anti-TF antibody isotypes have been associated with patient survival. For example, a high level of TF-specific IgA antibodies has been linked to a lower survival rate in colon cancer patients. nih.gov

Assessment of Immune Response to Vaccines: ELISA is a critical tool for evaluating the immunogenicity of TF-based cancer vaccines. In preclinical studies, ELISA has been used to measure the titers of IgG and IgM antibodies generated in mice immunized with TF-antigen conjugates, demonstrating the vaccine's ability to elicit an immune response. mdpi.com For instance, a bivalent Tn-TF-PS A1 conjugate vaccine was shown to generate high titers of both IgG and IgM antibodies against the TF antigen. mdpi.com

| Study Focus | Sample Type | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Anti-TF Antibody Levels in Colon Cancer | Serum | ELISA | Colon cancer patients exhibited lower anti-TF IgG and higher IgA levels compared to controls. | nih.gov |

| Diagnostic Accuracy for Colon Cancer | Serum | ELISA | Decreased ratios of anti-TF IgG/IgM and IgG/IgA showed ~60% sensitivity at 90% specificity. | nih.gov |

| Prognostic Value in Colon Cancer | Serum | ELISA | High levels of anti-TF IgA antibodies were associated with a lower survival rate. | nih.gov |

| Evaluation of a Bivalent TF-Antigen Vaccine | Mouse Serum | ELISA | A Tn-TF-PS A1 conjugate induced high titers of both IgG and IgM antibodies against the TF antigen. | mdpi.com |

| Sialylation of Anti-TF Antibodies | Serum | Lectin-ELISA | Increased sialic acid-specific lectin (SNA) reactivity of anti-TF antibodies in colon cancer patients. | nih.gov |

Glycan Microarray Analysis

Glycan microarray analysis is a high-throughput technology that allows for the simultaneous screening of interactions between proteins (like antibodies or lectins) and a large number of different carbohydrate structures, including the Thomsen-Friedenreich (TF) antigen and its variants. d-nb.infooncotarget.com This powerful tool is instrumental in defining the binding specificity of anti-TF antibodies and in profiling glycan alterations in cancer.

In this technique, a collection of known glycans is covalently immobilized on a solid surface, such as a glass slide, creating a microarray. This array is then incubated with a fluorescently labeled protein of interest, for example, an anti-TF antibody. The array is washed to remove unbound protein, and the fluorescence signal at each spot is measured. A strong signal indicates a binding event between the protein and the specific glycan at that location.

Key Findings from Glycan Microarray Analysis:

Defining Antibody Specificity: Glycan microarrays have been crucial in characterizing the fine specificity of anti-TF antibodies. For instance, computational carbohydrate grafting, validated by experimental glycan array screening, has been used to define the binding specificity of the JAA-F11 antibody, confirming its selectivity for the TF-antigen and certain extended core-2 type mucins. plos.org

Profiling Glycan Alterations in Cancer: This technology has been used to identify changes in the glycosylation patterns of specific proteins in cancer patients. An antibody-lectin sandwich array, a variation of the microarray, was used to analyze mucins from the sera of pancreatic cancer patients. nih.gov This study revealed that while the MUC1 protein itself was elevated in 30% of patients, it showed highly prevalent (up to 65%) glycan alterations, with the TF antigen being one of the most frequent. nih.gov

Identifying Cancer Biomarkers: By comparing the glycan profiles of glycoproteins from cancer and normal tissues, glycan microarray analysis can help identify potential biomarkers. In a study on colorectal cancer, a lectin microarray with 56 plant lectins was used to analyze carcinoembryonic antigen (CEA) from tumor and adjacent normal tissues. d-nb.info The results showed higher expression of the TF antigen on CEA from tumor tissues. d-nb.info

Integrated Glycan Profiling: When combined with other techniques like mass spectrometry, lectin microarrays provide a comprehensive profile of glycan expression. An integrated approach in gastric cancer cell lines revealed increased levels of some glycans and reduced levels of others, including the T antigen (Galβ1-3GalNAcα-Ser/Thr), in cancer cells compared to normal cells. oncotarget.com

| Application | Methodology | Key Finding | Reference |

|---|---|---|---|

| Antibody Specificity | Computational Carbohydrate Grafting and Experimental Glycan Array | Confirmed the selectivity of the JAA-F11 antibody for the TF-antigen and some extended core-2 mucins. | plos.org |

| Glycan Alterations in Pancreatic Cancer | Antibody-Lectin Sandwich Array | The TF antigen was one of the most frequently elevated glycans on MUC1 from pancreatic cancer patients. | nih.gov |

| Biomarker Discovery in Colorectal Cancer | Lectin Microarray | Detected higher expression of the TF antigen on CEA from tumor tissues compared to adjacent normal tissues. | d-nb.info |

| Glycan Profiling in Gastric Cancer | Integrated Lectin Microarray and Mass Spectrometry | Observed reduced levels of T antigen in gastric cancer cell lines compared to a normal gastric epithelial cell line. | oncotarget.com |

Western Blot Analysis

Western blot analysis is a fundamental technique used to detect and identify specific proteins that carry the Thomsen-Friedenreich (TF) antigen from a complex mixture of proteins, such as a cell or tissue extract. This method combines the protein-separating power of gel electrophoresis with the specificity of antibody or lectin binding.